molecular formula C16H14N4O4S B2460717 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea CAS No. 1060228-57-0

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea

Cat. No. B2460717
CAS RN: 1060228-57-0
M. Wt: 358.37
InChI Key: AKJITWBZQJFOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is a useful research compound. Its molecular formula is C16H14N4O4S and its molecular weight is 358.37. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agent

This compound has shown significant antibacterial properties. It was found to be the best antibacterial agent against B. subtilis, inhibiting 60.04% of bacterial biofilm growth .

E. Coli Inhibitor

The compound also demonstrated substantial activity against E. coli, inhibiting 60.04% of its growth .

Cholinesterase Inhibitor

The studied compounds exhibited moderate to weak inhibition of cholinesterases . Cholinesterase inhibitors are often used in the treatment of Alzheimer’s disease.

Lipoxygenase Enzyme Inhibitor

The compound also showed moderate to weak inhibition of lipoxygenase enzymes . Lipoxygenases play a key role in the metabolism of fatty acids and are involved in several inflammatory diseases.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S/c1-9-13(14(21)20-4-7-25-16(20)17-9)19-15(22)18-10-2-3-11-12(8-10)24-6-5-23-11/h2-4,7-8H,5-6H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJITWBZQJFOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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